molecular formula C₈H₁₃BrO₄ B1145321 2-Bromo-1,6-dimethyl Ester Hexanedioic Acid CAS No. 3196-19-8

2-Bromo-1,6-dimethyl Ester Hexanedioic Acid

Cat. No.: B1145321
CAS No.: 3196-19-8
M. Wt: 253.09
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Description

2-Bromo-1,6-dimethyl Ester Hexanedioic Acid, also known as Dimethyl 2-Bromohexanedioate, is a chemical compound with the molecular formula C8H13BrO4 and a molecular weight of 253.09 g/mol . This compound is primarily used as an intermediate in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,6-dimethyl Ester Hexanedioic Acid typically involves the bromination of hexanedioic acid derivatives. One common method is the bromination of dimethyl hexanedioate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,6-dimethyl Ester Hexanedioic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of 2-hydroxy-1,6-dimethyl Ester Hexanedioic Acid or other substituted derivatives.

    Reduction: Formation of 2-bromo-1,6-dimethylhexanediol.

    Oxidation: Formation of 2-bromohexanedioic acid.

Scientific Research Applications

2-Bromo-1,6-dimethyl Ester Hexanedioic Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,6-dimethyl Ester Hexanedioic Acid involves its reactivity due to the presence of the bromine atom and ester groups. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the ester groups can undergo hydrolysis or reduction. These reactions enable the compound to participate in various biochemical and chemical processes, targeting specific molecular pathways and enzymes .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1,6-dimethyl Ester Hexanedioic Acid is unique due to its combination of bromine and ester functionalities, which provide a versatile platform for various chemical transformations. This dual functionality makes it a valuable intermediate in synthetic chemistry and a useful tool in scientific research .

Properties

CAS No.

3196-19-8

Molecular Formula

C₈H₁₃BrO₄

Molecular Weight

253.09

Origin of Product

United States

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